molecular formula C14H21NO2 B8647054 3-Dipropylaminomethyl-benzoic acid

3-Dipropylaminomethyl-benzoic acid

Cat. No. B8647054
M. Wt: 235.32 g/mol
InChI Key: JARSEQZIEXMOMO-UHFFFAOYSA-N
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Patent
US07932281B2

Procedure details

The compound (858 mg) obtained in Example 18-1 was dissolved in methanol (18 ml) and added with a 1 mol/l sodium hydroxide aqueous solution (9.0 ml) and the whole was stirred overnight at room temperature. After completion of the reaction, the solvent was distilled off under reduced pressure. The residue was dissolved in a 1 mol/l hydrochloric acid. After addition of chloroform, the resultant was added with sodium chloride to make the aqueous layer to be a saturated saline solution. The whole was subjected to extraction with chloroform and dried with anhydrous sodium sulfate. After filtration, the solvent was distilled off under reduced pressure. The residue was dried under vacuum, thereby obtaining the subject compound (781 mg) as a white solid.
Name
compound
Quantity
858 mg
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:18])[C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([CH2:10][N:11]([CH2:15][CH2:16][CH3:17])[CH2:12][CH2:13][CH3:14])[CH:5]=1.[OH-].[Na+]>CO>[CH2:12]([N:11]([CH2:10][C:6]1[CH:5]=[C:4]([CH:9]=[CH:8][CH:7]=1)[C:3]([OH:18])=[O:2])[CH2:15][CH2:16][CH3:17])[CH2:13][CH3:14] |f:1.2|

Inputs

Step One
Name
compound
Quantity
858 mg
Type
reactant
Smiles
COC(C1=CC(=CC=C1)CN(CCC)CCC)=O
Name
Quantity
18 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
9 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the whole was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in a 1 mol/l hydrochloric acid
ADDITION
Type
ADDITION
Details
After addition of chloroform
ADDITION
Type
ADDITION
Details
the resultant was added with sodium chloride
EXTRACTION
Type
EXTRACTION
Details
The whole was subjected to extraction with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
After filtration
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was dried under vacuum

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(CC)N(CCC)CC=1C=C(C(=O)O)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 781 mg
YIELD: CALCULATEDPERCENTYIELD 96.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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